molecular formula C19H17ClN2O2 B2867612 2-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide CAS No. 898427-37-7

2-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide

Cat. No.: B2867612
CAS No.: 898427-37-7
M. Wt: 340.81
InChI Key: BXCUTWPWXOBMJG-UHFFFAOYSA-N
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Description

2-chloro-N-{2-oxo-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

The synthesis of 2-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Tricyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the chloro and benzamide groups through substitution reactions.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Common reagents for substitution reactions include halogens, acids, and bases. These reactions can lead to the formation of derivatives with different functional groups.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups.

Scientific Research Applications

2-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c20-16-6-2-1-5-15(16)19(24)21-14-10-12-4-3-9-22-17(23)8-7-13(11-14)18(12)22/h1-2,5-6,10-11H,3-4,7-9H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCUTWPWXOBMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4Cl)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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